molecular formula C23H24N4O3S B2417652 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034482-88-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2417652
CAS No.: 2034482-88-5
M. Wt: 436.53
InChI Key: VSKAZQHBGBDOQS-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a phenyl group, and a pyrrolidine sulfonyl moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromoketones and 2-aminopyridine . The reaction conditions are often mild and metal-free, promoting C–C bond cleavage with the help of iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the pyrimidine ring, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a pyrimidine ring, a phenyl group, and a pyrrolidine sulfonyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-23(20-8-10-21(11-9-20)31(29,30)27-14-4-5-15-27)24-13-12-18-16-25-22(26-17-18)19-6-2-1-3-7-19/h1-3,6-11,16-17H,4-5,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKAZQHBGBDOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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